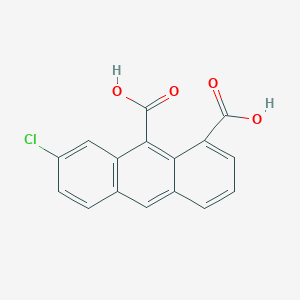
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is a chemical compound with significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione typically involves the oxidation of suitable precursors under controlled conditions. One common method includes the use of methoxy-substituted cyclohexadiene derivatives, which are oxidized using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinones and hydroquinones, which have applications in different chemical processes and research .
Scientific Research Applications
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its role in developing new anticancer drugs.
Mechanism of Action
The compound exerts its effects primarily through redox reactions, where it can act as an electron acceptor or donor. This property is crucial in its cytotoxic activity, where it induces oxidative stress in cancer cells, leading to apoptosis. The molecular targets include various cellular enzymes and pathways involved in redox regulation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Another methoxy-substituted quinone with similar redox properties.
2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione: Exhibits prominent cytotoxicity against tumor cell lines.
2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione: Known for its hypoglycemic activity.
Uniqueness
2,3-Dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual hydroxy and methoxy groups make it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
141796-26-1 |
|---|---|
Molecular Formula |
C7H6O5 |
Molecular Weight |
170.12 g/mol |
IUPAC Name |
2,3-dihydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H6O5/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2,9,11H,1H3 |
InChI Key |
CNDSMZVCTAUOPD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C(=C(C1=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)

![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)






![2-[2-(Cyclopenta-1,3-dien-1-yl)-2-methylpropyl]pyridine](/img/structure/B14266952.png)



